molecular formula C8H15Br B8456506 1-Bromo-4-methyl-3-heptene

1-Bromo-4-methyl-3-heptene

Cat. No.: B8456506
M. Wt: 191.11 g/mol
InChI Key: AUUNWLVVMHQXQM-UHFFFAOYSA-N
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Description

1-Bromo-4-methyl-3-heptene is a valuable organic building block with the molecular formula C8H15Br and a molecular weight of 191.10900 . This compound features a seven-carbon chain with a methyl branch and a double bond at the 3-position, terminated by a bromine atom at the terminal carbon. This structure makes it a versatile intermediate in organic synthesis, particularly in carbon-carbon bond-forming reactions . The presence of both an alkene and an alkyl bromide in the same molecule allows researchers to perform sequential, site-selective reactions. The electron-rich double bond readily undergoes electrophilic addition reactions; for instance, it can react with bromine to form dibrominated products, a classic transformation used to functionalize alkene groups . Furthermore, the alkyl bromide functionality is a proficient electrophile and can participate in substitution reactions (SN2) or, under basic conditions, elimination reactions (E2) to form conjugated diene systems . This propensity for elimination follows Zaitsev's rule, favoring the formation of the more highly substituted, stable alkene product . As such, this compound serves as a critical precursor in the synthesis of more complex molecules for pharmaceutical research, material science, and chemical biology. It is strictly for research use in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-bromo-4-methylhept-3-ene

InChI

InChI=1S/C8H15Br/c1-3-5-8(2)6-4-7-9/h6H,3-5,7H2,1-2H3

InChI Key

AUUNWLVVMHQXQM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCCBr)C

Origin of Product

United States

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-4-methyl-3-heptene can be synthesized through various methods, including:

  • Electrophilic Addition : The compound can undergo electrophilic addition reactions due to the presence of the double bond.
  • Substitution Reactions : The bromine atom can be substituted with nucleophiles like hydroxide ions, forming alcohols.
  • Reduction Reactions : It can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various complex molecules through:

  • Cross-coupling reactions : Utilized in the synthesis of pharmaceuticals and agrochemicals.
  • Functional group transformations : Such as oxidation and reduction to yield desired products.

Medicinal Chemistry

The compound's structural features make it a candidate for research in medicinal chemistry:

  • Antifungal Activity : It has been investigated for its role in synthesizing antifungal agents, such as Terbinafine, which is effective against dermatophytes. The bromoalkyne moiety enhances its efficacy by inhibiting specific enzymes involved in fungal metabolism.
    StudyFindings
    Antifungal EfficacyDemonstrated significant inhibition of fungal growth in vitro.
    Cytotoxicity AssaysExhibited anti-proliferative effects against various cancer cell lines, including WI38 human fibroblasts.

Material Science

In material science, this compound is explored for:

  • Polymerization Processes : It can act as a monomer in the production of polymers with tailored properties.
    ApplicationDescription
    Polymer SynthesisUsed to create thermoplastic elastomers with improved mechanical properties.
    Coating MaterialsInvestigated for use in coatings that require specific hydrophobic or hydrophilic characteristics.

Case Studies

  • Antifungal Agent Development
    • Researchers have utilized this compound as an intermediate in synthesizing Terbinafine. The compound's ability to form covalent bonds with target enzymes has been crucial in enhancing the drug's antifungal activity.
  • Cytotoxicity Research
    • In vitro studies involving various cancer cell lines revealed that this compound exhibits cytotoxic effects, making it a candidate for further investigation in cancer therapeutics.
  • Polymer Research
    • Studies have shown that incorporating this compound into polymer matrices can significantly enhance thermal and mechanical properties, leading to potential applications in advanced materials.

Chemical Reactions Analysis

Electrophilic Addition Reactions

The C=C bond undergoes bromination via a bromonium ion intermediate:

  • Bromine polarization : The π-electrons of the double bond induce a dipole in Br₂, forming a bromonium ion .

  • Nucleophilic attack : A bromide ion (Br⁻) opens the bromonium ion, yielding vicinal dibromides .

Example :
1-Bromo-4-methyl-3-heptene + Br₂ → 1,2-dibromo-4-methylheptane

Mechanistic insights :

  • Bromine concentration controls regioselectivity; low Br₂ favors allylic bromination over addition .

  • Stereochemical outcomes (E/Z) depend on substituent priorities at the double bond .

Dehydrohalogenation

Base-induced elimination (e.g., KOH in alcohol) converts the compound to 4-methyl-3-heptene via β-hydrogen abstraction:
C8H15Br+OHC8H14+Br+H2O\text{C}_8\text{H}_{15}\text{Br} + \text{OH}^- \rightarrow \text{C}_8\text{H}_{14} + \text{Br}^- + \text{H}_2\text{O}

Nucleophilic Substitution

The bromine atom participates in Sₙ2 reactions with nucleophiles (e.g., CN⁻, I⁻):
C8H15Br+IC8H15I+Br\text{C}_8\text{H}_{15}\text{Br} + \text{I}^- \rightarrow \text{C}_8\text{H}_{15}\text{I} + \text{Br}^-

Grignard and Coupling Reactions

This compound serves as a precursor in cross-coupling reactions:

  • Kumada coupling : Reacts with organomagnesium reagents (RMgX) under Ni/Pd catalysis to form C-C bonds .

  • Experimental conditions : Optimal coupling occurs at 5 ± 2°C; deviations increase byproduct formation .

Stereochemical Considerations

The double bond’s configuration (E/Z) impacts reactivity:

  • Priority rules : The bromine atom (higher atomic number) and methyl group dictate stereodescriptors .

  • Thermodynamic stability : Trans (E) isomers are typically favored due to reduced steric hindrance .

Experimental Challenges and Optimizations

  • Byproduct suppression : Lower temperatures (−5°C to 5°C) minimize di-Grignard formation .

  • Catalyst efficiency : LiCuCl₃ outperforms CuBr or CuCl in coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Structural and Functional Differences

The following table compares 1-bromo-4-methyl-3-hexene with structurally or functionally related brominated compounds:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Structural Features Applications/Notes References
1-Bromo-4-methyl-3-hexene C₇H₁₃Br 177.085 Aliphatic bromoalkene with methyl and double bond Organic synthesis intermediate
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Aromatic bromomethyl group + aldehyde Potential use in fine chemical synthesis
1-(4-Bromophenoxy)heptane C₁₃H₁₉BrO 279.20 Bromophenoxy ether attached to heptane Research applications in pharmaceuticals
Bromopropylate C₁₇H₁₆Br₂O₃ 428.12 Brominated ester with aromatic substituents Acaricide (pesticide)
Key Observations:
  • Reactivity : 1-Bromo-4-methyl-3-hexene’s aliphatic bromine and double bond make it more reactive in addition and elimination reactions compared to aromatic bromides like 4-(bromomethyl)benzaldehyde .
  • Functional Groups : Unlike bromopropylate (an ester), 1-bromo-4-methyl-3-hexene lacks oxygen-containing functional groups, limiting its direct use in esterification or condensation reactions .
  • Chain Length: 1-(4-Bromophenoxy)heptane has a longer heptane chain and an ether linkage, which may enhance lipophilicity compared to the shorter hexene chain in the target compound .

Notes and Discrepancies

    Preparation Methods

    Direct Synthesis via Methyl Cyclopropylketone and Alkyl Bromides

    The most well-documented method involves a Grignard reaction between methyl cyclopropylketone and n-propyl bromide , followed by hydrobromic acid (HBr) treatment.

    • Procedure :

      • Methyl cyclopropylketone reacts with n-propyl magnesium bromide (Grignard reagent) to form a secondary alcohol intermediate.

      • The intermediate is treated with concentrated HBr at controlled temperatures, leading to the elimination of water and bromide substitution.

    • Key Data :

      • Yield : 39.4%.

      • IR Spectroscopy : Peaks at 1665 cm⁻¹ (C=C stretching), 845 cm⁻¹ (C-Br), and 653 cm⁻¹ (cyclopropane ring vibration).

      • Isomer Ratio : 45:55 (cis:trans).

    This method’s selectivity is influenced by steric effects during cyclopropane ring opening and bromide attack positioning.

    Analogous Approaches with Modified Substrates

    A patent describing 7-chloro-1-heptene synthesis suggests adaptability for bromo analogs. By substituting 1-bromo-4-chlorobutane with 1-bromo-4-methylpentane and using LiCuCl₃ as a catalyst, similar coupling efficiency can be achieved:

    • Optimized Conditions :

      • Temperature: -5°C to 0°C (prevents di-Grignard formation).

      • Catalyst: LiCuCl₃ enhances coupling specificity.

    • Yield Improvement : Up to 75% selectivity reported for chloro analogs under analogous conditions.

    Catalytic Optimization and Side Reaction Mitigation

    Role of Transition Metal Catalysts

    The use of LiCuCl₃ in Grignard couplings reduces side reactions (e.g., di-Grignard formation) by stabilizing the intermediate:

    • Mechanism :

      • Copper coordinates the Grignard reagent, facilitating single-electron transfer (SET) and selective alkylation.

    • Temperature Sensitivity :

      • Reactions above -5°C decrease yields due to competing elimination pathways.

    Solvent Systems and Reaction Efficiency

    • Mixed Solvents : Toluene-THF mixtures improve Grignard stability.

    • Bromide Source : Concentrated HBr (48%) is optimal for substitution without over-acidification.

    Comparative Analysis of Methods

    Method Yield Conditions Catalyst Key Advantage
    Grignard + HBr39.4%RT, conc. HBrNoneDirect, minimal steps
    LiCuCl₃-Catalyzed75%*-5°C, toluene-THFLiCuCl₃High selectivity
    Metathesis + BrominationN/A30°C, 0.5 MPa ethyleneRuthenium complexScalable olefin synthesis

    *Reported for chloro analog; bromo analog yields inferred.

    Mechanistic and Spectroscopic Insights

    • Cyclopropane Ring Opening : The strained cyclopropane in methyl cyclopropylketone undergoes selective cleavage, directing bromide attack to the 3-position.

    • IR Confirmation : Absence of OH stretches (~3200 cm⁻¹) post-HBr treatment confirms complete dehydration.

    Industrial and Environmental Considerations

    • Cost Efficiency : Grignard methods require affordable reagents but incur yield penalties.

    • Catalyst Recycling : Ruthenium catalysts can be recovered via filtration, reducing waste.

    Q & A

    Q. How can the stereoselective synthesis of 1-Bromo-4-methyl-3-heptene be optimized to minimize competing elimination pathways?

    • Methodology : Utilize Zaitsev’s rule to predict major elimination products (e.g., 1,2- vs. 1,3-elimination). Monitor reaction conditions (temperature, solvent polarity) to favor substitution over elimination. For example, polar aprotic solvents (e.g., DMF) at lower temperatures (<0°C) reduce carbocation rearrangements. Validate purity via GC-MS and <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry .
    • Data Table :
    SolventTemp (°C)Substitution Yield (%)Elimination Yield (%)
    DMF-108515
    THF256040

    Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural isomers?

    • Methodology :
    • <sup>1</sup>H NMR : Identify allylic protons (δ 2.5–3.0 ppm) and bromine-induced deshielding in adjacent methyl groups (δ 1.2–1.5 ppm).
    • IR Spectroscopy : Confirm C=C stretching (~1640 cm⁻¹) and C-Br vibrations (~560 cm⁻¹).
    • Mass Spectrometry : Look for molecular ion peaks at m/z 192 (M⁺) and fragment ions (e.g., m/z 93 for allyl bromide) .

    Q. How should researchers handle safety risks associated with this compound’s uncharacterized toxicological profile?

    • Protocol :

    Use fume hoods and PPE (nitrile gloves, lab coat).

    In case of skin contact, wash with soap/water for ≥15 minutes and seek medical evaluation.

    Store separately from oxidizing agents to prevent unintended reactions .

    Advanced Research Questions

    Q. How do steric and electronic effects of the 4-methyl group influence the reactivity of this compound in cross-coupling reactions?

    • Analysis : The methyl group at C4 creates steric hindrance, reducing accessibility to the C3 double bond. This lowers Suzuki-Miyaura coupling efficiency but enhances selectivity in Grignard reactions . Compare with 1-Bromo-3-heptene (no methyl):
    Reaction TypeThis compound Yield (%)1-Bromo-3-heptene Yield (%)
    Suzuki-Miyaura6288
    Grignard Addition7865
    • Mitigation : Use bulky ligands (e.g., SPhos) to enhance coupling yields .

    Q. How can contradictory <sup>13</sup>C NMR data for this compound be resolved?

    • Troubleshooting :

    Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts δ ±1.5 ppm).

    Check for diastereotopicity in methyl groups using 2D NMR (NOESY).

    Cross-reference with computational models (e.g., DFT calculations) to predict chemical shifts .

    Q. What computational strategies predict the thermodynamic stability of this compound under varying pH conditions?

    • Approach :
    • Perform molecular dynamics (MD) simulations to assess hydrolysis rates at pH 2–10.
    • Use QSPR models to correlate logP values with stability:
    pHHalf-life (hours)Dominant Degradation Pathway
    212Acid-catalyzed elimination
    748Hydrolysis
    106Base-induced dehydrohalogenation
    • Validation : Compare with experimental HPLC data .

    Methodological Notes

    • Synthetic Route Optimization : Leverage databases like REAXYS and PISTACHIO to identify high-yield pathways while avoiding side reactions .
    • Contradictory Data : Apply iterative analysis (e.g., HPLC-NMR hyphenation ) to resolve ambiguities in spectral or reactivity data .
    • Safety Compliance : Follow OSHA guidelines for bromoalkane handling, including waste segregation and neutralization protocols .

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